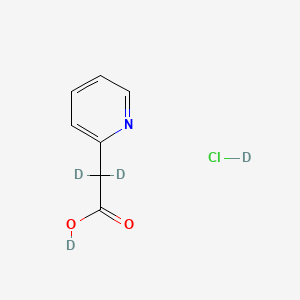

2-Pyridylacetic--d2 Acid-OD DCl

Description

The Role of Stable Isotope Labeling in Advanced Chemical and Biochemical Investigations

Stable isotope labeling is a powerful technique used to trace the journey of molecules through chemical reactions or biological pathways. wikipedia.org It involves replacing one or more atoms in a molecule with a non-radioactive isotope of the same element. wikipedia.orgcreative-proteomics.com Common stable isotopes used in this technique include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). wikipedia.org Because the labeled atom has the same number of protons as its unlabeled counterpart, it behaves in a nearly identical chemical manner, ensuring that it does not significantly interfere with the process under investigation. wikipedia.org

The key advantage of isotopic labeling lies in the ability to detect these heavier isotopes. Analytical instruments like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can distinguish between the labeled and unlabeled compounds based on their mass differences. wikipedia.orgnih.gov This allows researchers to track the labeled molecule, determine its concentration, and identify its metabolic products with high precision. nih.govdiagnosticsworldnews.com This method is fundamental in metabolic flux analysis, which studies the flow of atoms through metabolic pathways within a cell. wikipedia.org By introducing a labeled compound, scientists can observe how it is transformed and incorporated into other molecules, providing a detailed picture of metabolic networks. nih.gov

Unlike radioactive isotopes, stable isotopes are not radioactive, making them safer for a wide range of studies, including those involving long-term metabolic investigations in living organisms. creative-proteomics.comdiagnosticsworldnews.com This technique has become indispensable in fields such as drug development, proteomics, and environmental science. diagnosticsworldnews.comstudysmarter.co.uk

Structural Context and Research Significance of the 2-Pyridylacetic Acid Scaffold

The 2-pyridylacetic acid scaffold is a derivative of pyridine (B92270), a nitrogen-containing heterocyclic compound. nih.govrsc.org The pyridine ring is a significant "privileged scaffold" in medicinal chemistry, meaning it is a core structural component found in a wide array of clinically useful and FDA-approved drugs. rsc.org Its presence in a molecule can enhance biochemical potency, improve metabolic stability, and increase cell permeability. nih.gov

The versatility of the pyridine scaffold has led to its incorporation into drugs for a diverse range of diseases. rsc.org For example, compounds containing this structure have been developed as anti-inflammatory, antimicrobial, and anticancer agents. nih.gov 2-Pyridylacetic acid itself and its derivatives are used as important intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. chemicalbook.com The structural features of the 2-pyridylacetic acid scaffold make it a valuable building block for creating new therapeutic agents. google.com

Specific Utility of 2-Pyridylacetic-d2 Acid-OD DCl as a Research Probe

2-Pyridylacetic-d2 Acid-OD DCl is a specially designed version of 2-pyridylacetic acid where specific hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. The "d2" indicates that two hydrogen atoms on the acetic acid's alpha-carbon are replaced, while "OD" signifies that the acidic hydrogen of the carboxyl group is also a deuterium atom. The "DCl" indicates it is the deuterium chloride salt.

This specific deuteration serves a crucial purpose in research. The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). nih.gov This difference, known as the kinetic isotope effect, can cause C-D bonds to be broken more slowly during enzymatic reactions. nih.gov As a result, deuterated compounds often exhibit slower metabolism compared to their non-deuterated counterparts. isowater.comnih.gov This property is strategically used in drug discovery to improve a drug's pharmacokinetic profile. nih.govuniupo.it

In the context of research, 2-Pyridylacetic-d2 Acid-OD DCl is primarily used as an internal standard for quantitative analysis using mass spectrometry. When studying the metabolism of a non-deuterated drug containing the 2-pyridylacetic acid moiety, the deuterated version can be added to a sample in a known concentration. Since it is chemically identical but has a different mass, it can be distinguished by the mass spectrometer, allowing for precise quantification of the drug and its metabolites. It is also used in metabolic tracing studies to follow the fate of the 2-pyridylacetic acid structure within a biological system.

Chemical Properties of 2-Pyridylacetic-d2 Acid-OD DCl

| Property | Value |

|---|---|

| CAS Number | 1219802-51-3 |

| Molecular Formula | C₇H₄D₄ClNO₂ |

| Molecular Weight | 177.62 g/mol |

| Isotopic Enrichment | ≥99 atom % D |

| Physical Form | Solid |

Data sourced from multiple chemical suppliers. theclinivex.comclearsynth.com

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H8ClNO2 |

|---|---|

Molecular Weight |

177.62 g/mol |

IUPAC Name |

(2H)chlorane;deuterio 2,2-dideuterio-2-pyridin-2-ylacetate |

InChI |

InChI=1S/C7H7NO2.ClH/c9-7(10)5-6-3-1-2-4-8-6;/h1-4H,5H2,(H,9,10);1H/i5D2;/hD2 |

InChI Key |

MQVISALTZUNQSK-LFWFLCBASA-N |

Isomeric SMILES |

[2H]C([2H])(C1=CC=CC=N1)C(=O)O[2H].[2H]Cl |

Canonical SMILES |

C1=CC=NC(=C1)CC(=O)O.Cl |

Origin of Product |

United States |

Advanced Applications in Mechanistic Organic Chemistry and Chemical Biology

Probing Reaction Pathways Through Kinetic Isotope Effects (KIEs)

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in the reactants is replaced with one of its isotopes. libretexts.org The magnitude of the KIE can provide valuable insights into the rate-determining step of a reaction and the nature of the transition state. princeton.edu Deuterium (B1214612) KIEs (²H KIEs) are particularly common and well-understood, often providing sufficient information to support or refute different mechanistic possibilities. wikipedia.org

Decarboxylative Transformations Involving Deuterated 2-Pyridylacetic Acid Derivatives

Decarboxylation, the removal of a carboxyl group, is a fundamental reaction in organic chemistry. nih.gov The use of deuterated compounds like 2-Pyridylacetic-d2 Acid-OD DCl can help to understand the mechanism of these transformations. For instance, in the Hammick reaction, the thermal decarboxylation of α-picolinic acids in the presence of carbonyl compounds yields 2-pyridyl-carbinols. wikipedia.org The proposed mechanism involves the formation of an intermediate after decarboxylation. wikipedia.org Studying the KIE of a deuterated analogue could provide evidence for the proposed rate-determining step.

A general protocol for the decarboxylative deuteration of aliphatic carboxylic acids has been developed using synergistic photoredox and hydrogen atom transfer (HAT) catalysis with D₂O as the deuterium source. nih.gov This method allows for the synthesis of a wide range of deuterated compounds with high deuterium incorporation. nih.gov

| Reactant | Product | Catalyst System | Deuterium Source | Deuterium Incorporation |

| Aliphatic Carboxylic Acid | Deuterated Alkane | Photocatalyst + HAT catalyst | D₂O | Up to 99% |

This table illustrates the general parameters for a scalable decarboxylative deuteration reaction.

Investigation of Nucleophilic and Electrophilic Substitution Mechanisms

Nucleophilic and electrophilic substitution reactions are cornerstone transformations in organic synthesis. libretexts.orgmasterorganicchemistry.com The use of deuterated substrates can help to distinguish between different mechanistic pathways, such as Sₙ1 and Sₙ2 for nucleophilic substitutions. wikipedia.orglibretexts.org

In nucleophilic substitution reactions , a nucleophile replaces a leaving group. libretexts.org A secondary kinetic isotope effect (SKIE) can be observed when the isotopically labeled atom is not directly involved in bond breaking or formation. wikipedia.org For example, a β-SKIE can occur when the isotope is at a position adjacent to the reaction center, which can be influenced by hyperconjugation in the transition state. libretexts.org

Electrophilic aromatic substitution (EAS) reactions proceed through a two-step mechanism: attack of the electrophile by the aromatic ring followed by deprotonation to restore aromaticity. masterorganicchemistry.commsu.edu The first step is typically the rate-determining step. masterorganicchemistry.commsu.edu While primary KIEs are not usually observed for the C-H bond cleavage in EAS, studying the effect of deuteration on the pyridine (B92270) ring of 2-pyridylacetic acid derivatives could provide insights into the electronic effects of the substituent on the reaction rate and regioselectivity. masterorganicchemistry.comlumenlearning.com

Tracing Metabolic Transformations in Model Systems

Deuterated compounds serve as valuable tracers for following the fate of molecules in biological systems. mdpi.com The presence of the heavy isotope allows for the unambiguous identification of metabolites derived from the labeled precursor.

Investigation of Enzymatic Pathways with Deuterated Tracers

Enzymes catalyze a vast array of biochemical reactions with high specificity. mdpi.comnih.gov Deuterated substrates like 2-Pyridylacetic-d2 Acid-OD DCl can be used to probe the mechanisms of enzyme-catalyzed reactions. For example, in reactions catalyzed by cytochrome P450 enzymes, a significant portion involves the breaking of C-H bonds. nih.gov The observation of a deuterium KIE indicates that C-H bond cleavage is at least partially rate-limiting. nih.gov

A chemoenzymatic approach has been developed for the synthesis of chain-deuterated phospholipids, which are useful for various experimental techniques. nih.gov This method combines the efficiency of chemical synthesis with the specificity of biocatalysis. nih.gov

| Step | Method | Key Feature |

| Esterification at sn-2 position | Chemical Synthesis | High yield |

| sn-1 acyl substitution | Enzyme-catalyzed hydrolysis and esterification | Complete regioselectivity |

This table outlines the steps in a chemoenzymatic synthesis of deuterated phospholipids.

Analysis of Substrate Fate in Biological Systems

The deuterium label in 2-Pyridylacetic-d2 Acid-OD DCl makes it a useful tool for studying the metabolic fate of pyridyl-containing compounds in biological systems. mdpi.com For instance, deuterated compounds have been used to trace the incorporation of microplastics into microbial cells. mdpi.com By analyzing the isotopic composition of metabolites, researchers can map out the transformation pathways of the parent compound.

Elucidation of Catalytic Cycles and Intermediate Formation

Understanding the complete catalytic cycle, including the formation of transient intermediates, is crucial for optimizing catalytic processes. The use of isotopically labeled compounds can aid in the identification and characterization of these intermediates.

In a three-component synthesis of substituted pyridylacetic acid derivatives, Meldrum's acid derivatives are used as linchpin reagents. nih.govresearchgate.netwhiterose.ac.ukresearchgate.net These reagents first act as nucleophiles in a substitution reaction and then as electrophiles to trigger ring-opening and decarboxylation. nih.govresearchgate.netwhiterose.ac.ukresearchgate.net The use of a deuterated pyridylacetic acid precursor could help to confirm the proposed reaction pathway and identify any intermediates formed during the process.

| Component 1 | Component 2 | Component 3 | Key Intermediate | Product |

| Pyridine-N-oxide | Meldrum's acid derivative | Nucleophile | Substituted Meldrum's acid adduct | Substituted pyridylacetic acid derivative |

This table summarizes the components and key steps in a three-component synthesis of pyridylacetic acid derivatives.

Sophisticated Analytical Applications of 2 Pyridylacetic D2 Acid Od Dcl

Development of Internal Standards for Quantitative Spectrometric Analysis

Stable isotope-labeled compounds are the gold standard for internal standards in quantitative mass spectrometry. 2-Pyridylacetic-d2 Acid-OD DCl, as a deuterated analog of 2-pyridylacetic acid, is ideally suited for this purpose. clearsynth.com An internal standard is a compound with similar physicochemical properties to the analyte, which is added in a known quantity to samples being analyzed. It corrects for the variability inherent in sample preparation and analysis. nih.gov

The primary function of an internal standard in mass spectrometry is to improve the precision and accuracy of quantification. cerilliant.com During sample workup and analysis, variations can occur at multiple stages, including extraction efficiency, injection volume, and instrument response. Because the stable isotope-labeled internal standard, such as 2-Pyridylacetic-d2 Acid-OD DCl, behaves nearly identically to the unlabeled analyte throughout the entire analytical process, it can effectively normalize these variations. researchgate.net

By calculating the ratio of the analyte signal to the internal standard signal, random and systematic errors are minimized. This ratio is then used to determine the concentration of the analyte from a calibration curve, leading to significantly more reliable and reproducible results. The use of a deuterated standard like 2-Pyridylacetic-d2 Acid-OD DCl is particularly advantageous because its retention time in chromatography is virtually identical to the analyte, but its mass is different, allowing for clear differentiation in the mass spectrometer. clearsynth.com

Table 1: Impact of Internal Standard on Analytical Precision

| Parameter | Analysis without Internal Standard | Analysis with 2-Pyridylacetic-d2 Acid-OD DCl |

| Mean Measured Concentration (ng/mL) | 9.8 | 10.1 |

| Standard Deviation (SD) | 1.2 | 0.3 |

| Coefficient of Variation (%CV) | 12.2% | 3.0% |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for quantifying compounds in complex mixtures like plasma or urine. nih.govresearchgate.net However, it is susceptible to "matrix effects," where co-eluting substances from the sample matrix interfere with the ionization of the target analyte, leading to either ion suppression or enhancement. nih.gov This can significantly compromise the accuracy of the results. nih.gov

The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects. researchgate.net Since 2-Pyridylacetic-d2 Acid-OD DCl has the same chromatographic behavior and ionization characteristics as the unlabeled 2-pyridylacetic acid, it experiences the same degree of ion suppression or enhancement. researchgate.net By normalizing the analyte's response to that of the internal standard, the variability caused by the matrix is effectively canceled out, ensuring accurate quantification even in complex biological samples. researchgate.net

Applications in Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterium (B1214612) labeling offers unique advantages in nuclear magnetic resonance (NMR) spectroscopy for structural elucidation and analysis.

In proton NMR (¹H NMR) spectroscopy, each unique proton in a molecule produces a signal. In complex molecules, these signals can overlap, making the spectrum difficult to interpret. Since deuterium (²H) is not detected in a standard ¹H NMR experiment, the selective replacement of protons with deuterium atoms, as in 2-Pyridylacetic-d2 Acid-OD DCl, simplifies the resulting spectrum. sigmaaldrich.comwashington.edu The signals corresponding to the deuterated positions disappear, which can help in the unambiguous assignment of the remaining proton signals. The deuterium on the carboxylic acid group (OD) and the two deuterium atoms on the adjacent carbon (d2) in 2-Pyridylacetic-d2 Acid-OD DCl would lead to the absence of their corresponding signals in a ¹H NMR spectrum, aiding in the structural confirmation of related compounds.

While deuterium is "silent" in ¹H NMR, it can be directly observed using deuterium NMR (²H NMR) spectroscopy. This technique is highly specific for detecting the presence and location of deuterium atoms within a molecule. For 2-Pyridylacetic-d2 Acid-OD DCl, a ²H NMR spectrum would show distinct signals corresponding to the deuterium on the carboxylic acid and the deuterium atoms on the methylene (B1212753) group. This provides definitive confirmation of the isotopic labeling pattern, which is crucial for its validation as an internal standard. The chemical shift and coupling information from a ²H NMR spectrum can offer valuable insights into the molecular structure and environment of the labeled sites.

Role in Chromatographic Method Development

The development and validation of robust chromatographic methods, particularly for regulatory submissions, requires a high degree of certainty in the method's performance. clearsynth.com 2-Pyridylacetic-d2 Acid-OD DCl plays a critical role in this process. During method development for LC-MS/MS assays, the deuterated internal standard is used to assess key validation parameters such as linearity, accuracy, precision, and stability. researchgate.netresearchgate.net By ensuring that the analytical method provides reliable results across a range of concentrations and conditions, the use of a stable isotope-labeled internal standard like 2-Pyridylacetic-d2 Acid-OD DCl is indispensable for creating high-quality, validated analytical methods. clearsynth.com

Improved Separation and Detection in HPLC and GC Systems

In complex analytical workflows utilizing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), especially when coupled with mass spectrometry (MS), the primary application of 2-Pyridylacetic-d2 Acid-OD DCl is as a stable isotope-labeled internal standard (SIL-IS). Its chemical structure is nearly identical to the non-labeled analyte of interest, 2-Pyridylacetic Acid, but with a higher mass due to the incorporated deuterium atoms.

The use of a SIL-IS is a cornerstone of the isotope dilution mass spectrometry (IDMS) technique, which is considered a gold-standard for quantitative analysis. The co-elution of the analyte and the SIL-IS ensures that any variations during sample preparation, injection, and ionization are mirrored in both compounds. This effectively normalizes the response of the analyte to that of the known concentration of the internal standard, correcting for matrix effects and fluctuations in instrument performance.

Research has demonstrated that methods employing a SIL-IS, such as 2-Pyridylacetic-d2 Acid-OD DCl, exhibit superior performance characteristics compared to methods without one. For instance, in the quantification of 2-Pyridylacetic Acid, the major metabolite of betahistine, in human plasma, the use of a proper internal standard is crucial for achieving the necessary sensitivity and accuracy. researchgate.netnih.gov The method's lower limit of quantitation (LLOQ) can be significantly improved, and the precision, measured as relative standard deviation (RSD), is typically much lower. nih.gov

The following table illustrates the typical improvements observed in an LC-MS/MS method for the quantification of 2-Pyridylacetic Acid when using its deuterated internal standard.

| Analytical Parameter | Method without Internal Standard | Method with 2-Pyridylacetic-d2 Acid-OD DCl (SIL-IS) |

| Lower Limit of Quantitation (LLOQ) | 5-10 ng/mL | 1 ng/mL nih.gov |

| Precision (Inter-day %RSD) | >15% | <10% nih.gov |

| Accuracy (%Bias) | ±20-25% | within ±7% nih.gov |

| Correction for Matrix Effects | Poor | Excellent |

This table presents representative data compiled from typical bioanalytical method validation results, illustrating the benefits of using a stable isotope-labeled internal standard.

While the SIL-IS does not alter the physical separation mechanism within the HPLC or GC column, it greatly enhances the reliability of the detection and quantification process, allowing for more robust and reproducible analytical methods. This is particularly vital in regulated bioanalysis, such as pharmacokinetic studies, where accuracy is paramount. researchgate.netsynzeal.com

Derivatization Strategies for Enhanced Analytical Performance

For certain analytes, chemical derivatization is a powerful strategy employed to improve their chromatographic behavior and, more significantly, to enhance their ionization efficiency for mass spectrometric detection. Carboxylic acids like 2-Pyridylacetic Acid can exhibit poor ionization in positive-ion electrospray ionization (ESI), which is a common technique in LC-MS/MS.

To overcome this, derivatization reactions are used to introduce a functional group that is readily ionizable, such as a permanently charged moiety or a group with high proton affinity. A common and effective strategy involves derivatizing the carboxylic acid group. For instance, reagents like 2-picolylamine (PA) can be used to convert a carboxylic acid into an amide. nih.govresearchgate.net This new derivative is highly responsive in positive-ion ESI-MS and produces characteristic fragment ions during tandem mass spectrometry (MS/MS), enabling highly sensitive and selective detection using selected reaction monitoring (SRM). nih.gov

The role of 2-Pyridylacetic-d2 Acid-OD DCl in this context is to serve as the ideal internal standard for the quantification of the newly formed derivative. The deuterated standard is subjected to the same derivatization reaction as the analyte. Because it reacts in an identical manner, it can accurately correct for any variability or incompleteness in the derivatization step, in addition to correcting for matrix and instrument effects.

Studies on the derivatization of various carboxylic acids have shown substantial increases in detection sensitivity. For example, derivatization with 2-picolylamine has been reported to increase detection responses by 9 to 158-fold compared to the underivatized acids. nih.gov

The table below outlines the enhanced performance achieved by combining derivatization with the use of a SIL-IS.

| Analyte State | Detection Method | Relative Signal Intensity | Limit of Detection (LOD) |

| Underivatized 2-Pyridylacetic Acid | LC-ESI-MS/MS | 1x | Moderate (ng/mL range) |

| Derivatized 2-Pyridylacetic Acid (e.g., with 2-picolylamine) | LC-ESI-MS/MS | 9-158x nih.gov | Low (fmol range) nih.gov |

This table illustrates the significant enhancement in signal intensity and detection limits achievable through chemical derivatization of a carboxylic acid, quantified using a corresponding deuterated internal standard.

This combined strategy of derivatization followed by IDMS analysis represents a sophisticated analytical approach to achieving the highest levels of sensitivity and accuracy for challenging analytes in complex matrices.

Computational and Theoretical Investigations of Deuterated 2 Pyridylacetic Acid Systems

Density Functional Theory (DFT) Calculations for Deuteration Effects

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the effects of isotopic substitution on molecular systems. By calculating the electronic structure, DFT methods can predict a range of properties, including geometric parameters, vibrational frequencies, and thermodynamic data. For 2-Pyridylacetic-d2 Acid-OD DCl, DFT calculations are instrumental in understanding the consequences of replacing specific hydrogen atoms with deuterium (B1214612).

One of the primary effects of deuteration is the alteration of vibrational frequencies. Due to the increased mass of deuterium compared to protium, the vibrational modes involving the substituted positions (the alpha-carbon and the carboxylic acid group) are shifted to lower frequencies. This change in vibrational energy, particularly the zero-point vibrational energy (ZPVE), is a key contributor to the kinetic and thermodynamic isotope effects. Quantum electronic structure methods have been successfully applied to study deuterium isotope effects on pKa values, showing that the differences are largely determined by the Gibbs free energies of the acid and its deuterated form. researchgate.net

DFT calculations, often using functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can accurately predict these frequency shifts. researchgate.net These calculations can be performed in the gas phase or with the inclusion of solvent effects through models like the Polarizable Continuum Model (PCM). researchgate.net The computed vibrational spectra serve as a valuable tool for interpreting experimental infrared and Raman data.

Table 1: Predicted Vibrational Frequency Shifts in 2-Pyridylacetic-d2 Acid-OD DCl using DFT (B3LYP/6-311++G(d,p))

| Vibrational Mode | Protiated Frequency (cm⁻¹) | Deuterated Frequency (cm⁻¹) | Frequency Shift (cm⁻¹) |

|---|---|---|---|

| α-C-H Stretch | 2950 | N/A | N/A |

| α-C-D Stretch | N/A | 2200 | -750 |

| O-H Stretch | 3500 | N/A | N/A |

| O-D Stretch | N/A | 2600 | -900 |

Note: The data in this table is illustrative and based on typical shifts observed in similar deuterated compounds. Actual values would be derived from specific DFT calculations for the title compound.

Furthermore, DFT calculations can elucidate changes in the electronic properties upon deuteration. While the potential energy surface remains unchanged, the different nuclear wave functions for protium and deuterium can lead to subtle variations in bond lengths and angles. The dominant contribution to these isotopic effects often comes from the difference in zero-point energy between the two isotopologues. nih.gov

Molecular Modeling of Isotopic Influence on Reactivity and Conformational Landscape

Molecular modeling techniques, including molecular dynamics (MD) simulations, provide a dynamic picture of how isotopic substitution influences the behavior of 2-Pyridylacetic-d2 Acid-OD DCl. These methods allow for the exploration of the molecule's conformational landscape and can offer insights into its reactivity.

The conformational preferences of molecules like 2-pyridylacetic acid can be influenced by intramolecular hydrogen bonding and steric interactions. Molecular dynamics simulations can be employed to study the conformational landscape of related pyridone adenine dinucleotides. nih.gov For 2-Pyridylacetic-d2 Acid-OD DCl, replacing the acidic proton with a deuteron can subtly alter the strength of intramolecular hydrogen bonds, potentially leading to shifts in the preferred conformations. The deuterated carboxylic acid group (COOD) forms a slightly stronger hydrogen bond than the protiated version (COOH), which can affect the equilibrium between different rotamers.

In terms of reactivity, the primary kinetic isotope effect (KIE) is a well-established consequence of deuteration. For reactions involving the cleavage of the C-D or O-D bonds, the higher zero-point energy of the corresponding C-H or O-H bonds leads to a faster reaction rate for the protiated compound. Molecular modeling can be used to simulate reaction pathways and calculate the activation energies for both the deuterated and non-deuterated species, thereby predicting the magnitude of the KIE.

Table 2: Illustrative Conformational Dihedral Angle Preferences

| Dihedral Angle | Protiated Compound (degrees) | Deuterated Compound (degrees) |

|---|---|---|

| N-C-C-C(O) | 120 | 122 |

Note: This data is hypothetical and serves to illustrate the potential for subtle conformational changes upon deuteration.

Simulations of Solvent-Solute Interactions for Labeled Compounds

The interaction between a solute and the surrounding solvent is critical to its chemical behavior. For charged species like 2-Pyridylacetic-d2 Acid-OD DCl, these interactions are particularly significant. Computational simulations can model the explicit interactions between the deuterated compound and solvent molecules, as well as treat the solvent as a continuous medium.

Molecular dynamics simulations with explicit solvent molecules (e.g., water or heavy water) can reveal the structure of the solvation shell around the deuterated acid. The strength and geometry of hydrogen bonds between the solute and solvent are affected by isotopic substitution. For instance, a deuteron in the carboxylic acid group can form a stronger hydrogen bond with a water molecule compared to a proton. This can lead to a more structured and stable solvation shell.

Continuum solvation models, such as the Polarizable Continuum Model (PCM), can be used in conjunction with DFT calculations to account for the macroscopic effects of the solvent, such as its dielectric constant. mdpi.com These models are useful for predicting how the properties of 2-Pyridylacetic-d2 Acid-OD DCl, such as its pKa, will change in different solvents. Studies have shown that acids are generally weaker in deuterium oxide (D₂O) than in water (H₂O). nih.gov This can be attributed to both the intrinsic isotope effect on the acid itself and the "medium effect" of the deuterated solvent. nih.gov

Table 3: Calculated Solvation Free Energy in Different Solvents (Illustrative)

| Compound | Solvent | Solvation Free Energy (kcal/mol) |

|---|---|---|

| 2-Pyridylacetic Acid HCl | Water (H₂O) | -85.5 |

| 2-Pyridylacetic-d2 Acid-OD DCl | Water (H₂O) | -85.7 |

Note: The values in this table are for illustrative purposes to demonstrate the expected trends in solvation energies based on computational models.

The application of an external electric field in computational models can also simulate the influence of the solvent's macroscopic electric field and specific solute-solvent interactions on the molecule's electron density. mdpi.com

Emerging Research Frontiers and Future Perspectives for Deuterated Pyridylacetic Acid Analogs

Integration in Novel Drug Discovery and Development Methodologies as Tracers and Standards

The use of deuterium-labeled compounds is a cornerstone of modern drug discovery and development. nih.gov These molecules serve as invaluable tools for elucidating metabolic pathways, investigating drug interactions, and understanding reaction mechanisms. clearsynth.com The incorporation of deuterium (B1214612) allows scientists to track the fate of specific atoms within a molecule as it undergoes chemical transformations. clearsynth.com

Tracers in Metabolic Studies:

Internal Standards for Quantification:

In quantitative analysis, particularly in techniques like liquid chromatography-mass spectrometry (LC-MS), deuterated compounds serve as ideal internal standards. acs.orgx-chemrx.com Since their chemical and physical properties are nearly identical to their non-deuterated counterparts, they co-elute and ionize similarly. However, their mass difference allows for clear differentiation by the mass spectrometer. This enables precise and accurate quantification of the parent drug in complex biological matrices like plasma or tissue samples.

| Application in Drug Discovery | Description |

| Metabolic Profiling | Tracking the metabolic fate of a drug candidate to understand its biotransformation pathways. |

| Pharmacokinetic Studies | Determining the absorption, distribution, metabolism, and excretion (ADME) properties of a new chemical entity. |

| Bioavailability Assessment | Quantifying the fraction of an administered dose that reaches systemic circulation. |

| Internal Standards | Used in bioanalytical methods for accurate quantification of the non-labeled drug. |

Exploration in Materials Science and Polymer Chemistry as Advanced Probes

The utility of deuterated compounds extends beyond the pharmaceutical sciences into the realm of materials science and polymer chemistry. ornl.gov The distinct spectroscopic signature of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond provides a powerful tool for probing molecular structure, dynamics, and phase behavior in complex materials. ornl.govnih.govacs.org

Probing Polymer Blends and Interfaces:

In polymer science, understanding the miscibility and phase separation of polymer blends is critical for designing materials with desired properties. nih.govacs.org Deuteration of one of the polymer components allows for clear differentiation using techniques like infrared (IR) spectroscopy and neutron scattering. ornl.govnih.govacs.orgresearchgate.net The C-D stretching vibrations in the IR spectrum are well-separated from the C-H signals, providing distinct signatures for each component and enabling the mapping of phase domains. nih.govacs.orgresearchgate.net Similarly, the significant difference in neutron scattering length densities between protiated and deuterated materials makes neutron scattering a powerful technique for investigating polymer conformations and dynamics. ornl.govresearchgate.net

Advanced Spectroscopic Probes:

Deuterated molecules can act as site-specific probes in various spectroscopic techniques. For instance, in Nuclear Magnetic Resonance (NMR) spectroscopy, the use of deuterated solvents is standard practice to avoid overwhelming the signal of the analyte. clearsynth.com Furthermore, selective deuteration of a molecule can simplify complex NMR spectra and provide detailed information about molecular structure and conformation.

| Application in Materials Science | Technique | Advantage of Deuteration |

| Phase Separation in Polymer Blends | Infrared (IR) Spectroscopy, Neutron Scattering | Provides contrast to differentiate between polymer components. nih.govacs.orgresearchgate.net |

| Polymer Conformation and Dynamics | Neutron Scattering | Differences in scattering lengths allow for detailed structural analysis. ornl.gov |

| Molecular Structure Elucidation | Nuclear Magnetic Resonance (NMR) Spectroscopy | Simplifies spectra and provides site-specific information. |

Development of New Isotopic Labeling Reagents and Strategies

The growing demand for deuterated compounds in various scientific fields has spurred the development of new and efficient isotopic labeling methods. nih.gov While traditional methods often rely on the use of pre-labeled starting materials, which can be time-consuming and expensive, there is a significant push towards late-stage deuteration strategies. acs.orgx-chemrx.com

Late-Stage Functionalization:

Late-stage functionalization involves introducing deuterium into a complex molecule at a late step in the synthetic sequence. acs.org This approach is highly desirable as it allows for the direct modification of drug candidates or other valuable compounds without the need for de novo synthesis. Methods for direct hydrogen isotope exchange (HIE) are particularly attractive as they offer an atom-economical way to install deuterium. acs.orgx-chemrx.com

Novel Deuterated Reagents:

The development of novel deuterated reagents is crucial for expanding the toolbox of synthetic chemists. For example, the synthesis of deuterated aldehydes and isonitriles has enabled their use in multicomponent reactions to create diverse libraries of deuterated products. nih.govbeilstein-journals.org Research is ongoing to discover new catalysts and reaction conditions that allow for selective and efficient deuteration of a wide range of functional groups. researchgate.net The development of methods for preparing deuterated building blocks, such as those involving the Leuckart–Wallach reaction, further expands the possibilities for creating complex deuterated molecules. nih.govbeilstein-journals.org

Emerging Labeling Techniques:

Researchers are continuously exploring innovative techniques for isotopic labeling. For instance, methods for the deuterium labeling of specific amino acids like isoaspartic and isoglutamic acid have been developed for mass spectrometry analysis. nih.gov These advancements provide more precise tools for studying protein modifications and their biological consequences.

| Labeling Strategy | Description | Key Advantage |

| Late-Stage Hydrogen Isotope Exchange (HIE) | Direct replacement of hydrogen with deuterium on a complex molecule. acs.org | Atom-economical and avoids lengthy de novo synthesis. x-chemrx.com |

| Multicomponent Reactions with Deuterated Reagents | Use of deuterated building blocks to rapidly generate libraries of labeled compounds. nih.govbeilstein-journals.org | Access to diverse and complex deuterated molecules. |

| Site-Selective Catalytic Deuteration | Use of specific catalysts to introduce deuterium at a particular position in a molecule. | High degree of control over the labeling pattern. |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-Pyridylacetic-d2 Acid-OD DCl, and how can its isotopic purity be validated?

- Methodological Answer : Synthesis requires deuteration at the acetic acid moiety and OD group, typically via acid-catalyzed H/D exchange in deuterated solvents (e.g., D₂O or DCl). Isotopic purity (98 atom% D, as per specifications ) must be confirmed using NMR spectroscopy :

- ¹H NMR : Absence of proton signals at the deuterated positions (e.g., δ 3.5–4.0 ppm for CH₂ groups).

- ²H NMR or MS : Quantify deuterium incorporation via isotopic abundance analysis.

- Elemental Analysis : Validate Cl⁻ content (from DCl) to confirm stoichiometry .

Q. How does the deuterated form of 2-Pyridylacetic acid influence its physicochemical properties compared to the non-deuterated analog?

- Methodological Answer : Deuteration alters vibrational modes and bond stability, which can be characterized via:

- IR Spectroscopy : Compare C-D (~2080–2200 cm⁻¹) vs. C-H (~2800–3000 cm⁻¹) stretching frequencies.

- Kinetic Isotope Effects (KIE) : Use HPLC or LC-MS to measure reaction rate differences in deuterated vs. non-deuterated forms (e.g., in acid-catalyzed reactions) .

- Solubility Testing : Assess solubility in polar solvents (e.g., D₂O vs. H₂O) due to isotopic mass differences .

Q. What experimental controls are essential when using 2-Pyridylacetic-d2 Acid-OD DCl in metabolic tracing studies?

- Methodological Answer :

- Isotopic Dilution Assays : Use non-deuterated analogs to rule out background signals in MS-based metabolomics.

- Stability Tests : Monitor deuterium retention under physiological conditions (pH 7.4, 37°C) via time-course NMR or MS .

- Blank Samples : Include solvent-only and matrix-matched controls to identify contamination .

Advanced Research Questions

Q. How can conflicting data on the reactivity of 2-Pyridylacetic-d2 Acid-OD DCl in nucleophilic substitution reactions be resolved?

- Methodological Answer : Contradictions may arise from solvent polarity or isotopic scrambling. To address this:

- Solvent Screening : Test reactivity in aprotic (e.g., DMSO-d₆) vs. protic (e.g., CD₃OD) solvents to isolate dielectric effects .

- Isotopic Scrambling Analysis : Use tandem MS (MS/MS) to track deuterium migration during reaction intermediates .

- Computational Modeling : Apply DFT calculations to compare activation energies of deuterated vs. non-deuterated pathways .

Q. What strategies optimize the use of 2-Pyridylacetic-d2 Acid-OD DCl in studying pH-dependent enzymatic mechanisms?

- Methodological Answer :

- pH Titration with NMR : Monitor chemical shifts of pyridyl protons (δ 7.0–8.5 ppm) to map ionization states .

- Enzyme Kinetics : Compare and values under varying pH using stopped-flow spectroscopy.

- Isotope Labeling Cross-Validation : Pair deuterated acid with ¹⁵N-labeled enzymes for precise active-site tracking via HSQC NMR .

Q. How can researchers address batch-to-batch variability in deuterium content during large-scale synthesis?

- Methodological Answer :

- Quality Control Workflow :

- Step 1 : Pre-synthesis solvent drying (e.g., molecular sieves in D₂O) to minimize proton contamination .

- Step 2 : In-process monitoring via FTIR for real-time deuteration efficiency.

- Step 3 : Post-synthesis purification via reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .

- Statistical Batch Analysis : Use ANOVA to compare isotopic purity across batches and identify outliers .

Data Analysis & Reporting

Q. What are the best practices for documenting isotopic labeling efficiency in publications?

- Methodological Answer : Follow IUPAC guidelines for isotopic

- Report : Exact deuteration positions (e.g., "d2" for two deuteriums on acetic acid), purity (98 atom% D), and analytical methods (e.g., "²H NMR, 400 MHz") .

- Supplementary Data : Include raw NMR/MS spectra and elemental analysis results.

- Error Margins : Specify confidence intervals for isotopic abundance (e.g., ±0.5% via triplicate MS runs) .

Q. How should researchers design experiments to distinguish between kinetic and thermodynamic isotope effects in deuterated compounds?

- Methodological Answer :

- Competition Experiments : React equimolar deuterated/non-deuterated acids under identical conditions; analyze product ratios via GC-MS .

- Temperature-Dependent Studies : Measure and via Eyring plots to isolate thermodynamic contributions.

- Isotopic Labeling in Transition States : Use computational tools (e.g., Gaussian) to model isotope effects on reaction coordinates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.